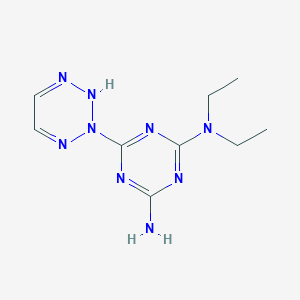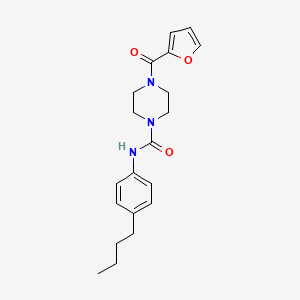
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine, also known as DTIC or dacarbazine, is a chemotherapy drug used to treat various types of cancer, including melanoma, Hodgkin's lymphoma, and soft tissue sarcoma. DTIC works by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
科学的研究の応用
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has been extensively studied for its anti-cancer properties and has been used to treat various types of cancer. It has been shown to be effective in treating melanoma, Hodgkin's lymphoma, and soft tissue sarcoma. N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has also been used in combination with other chemotherapy drugs to improve treatment outcomes.
作用機序
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It is metabolized in the liver to a reactive intermediate that alkylates DNA, forming adducts that interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has been shown to cause a variety of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has also been shown to affect the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is readily available and can be easily synthesized. It has also been extensively studied and its mechanism of action is well understood. However, N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has several limitations as well. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of new analogs of N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine with improved efficacy and reduced toxicity. Another area of interest is the use of N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine in combination with other drugs to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of resistance to N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine and to develop strategies to overcome this resistance.
合成法
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine can be synthesized by reacting 5-amino-1H-tetrazole with N,N-diethylcarboxamide in the presence of phosphorus oxychloride, followed by reaction with hydrazine hydrate and sodium nitrite. The final product is obtained by reacting the intermediate with 2,4-diamino-6-ethyl-1,3,5-triazine.
特性
IUPAC Name |
4-N,4-N-diethyl-6-(2H-tetrazin-3-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-17(4-2)8-13-7(10)14-9(15-8)18-12-6-5-11-16-18/h5-6,16H,3-4H2,1-2H3,(H2,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVFUONJPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2NN=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)
![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)
![N-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-N-methylmethanesulfonamide](/img/structure/B5441937.png)
![6-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5441943.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5441949.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B5441957.png)
![4-[(dimethylamino)methyl]-1-[(5-methyl-3-pyridinyl)carbonyl]-4-azepanol](/img/structure/B5441964.png)
![1-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5441966.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylcyanamide](/img/structure/B5441995.png)
![1'-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5442003.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methylpropanamide](/img/structure/B5442004.png)
![3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442013.png)